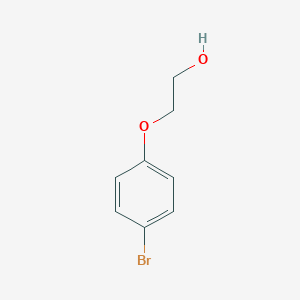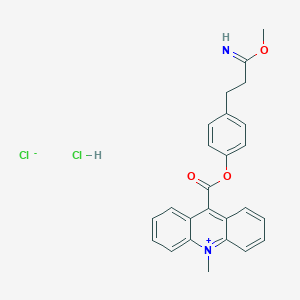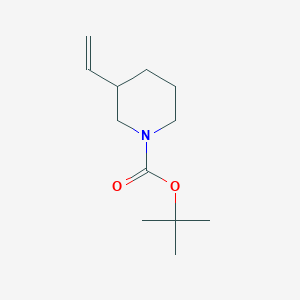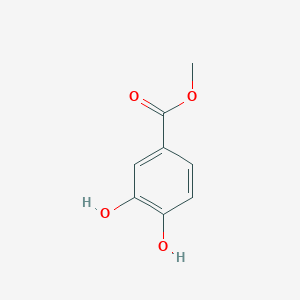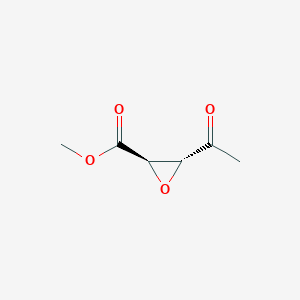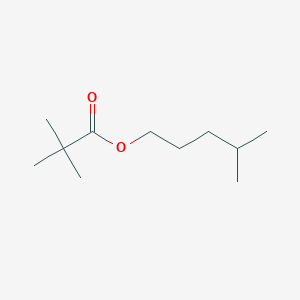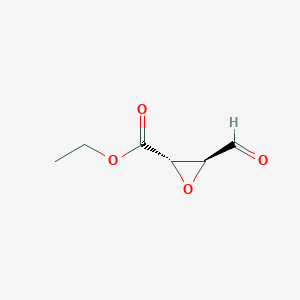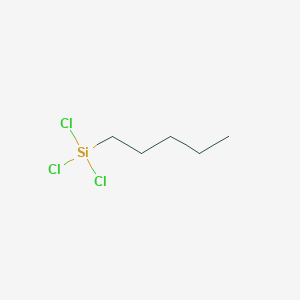![molecular formula C4H10Si2 B129488 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] CAS No. 4405-22-5](/img/structure/B129488.png)
1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1’-(1,2-Ethanediyl)bis[1-methyl-silane]” is a chemical compound used in the synthesis of cobalt or iron organosilicon ceramic precursors which under thermal conversion give mixed Si/C/M/O ceramics .
Chemical Reactions Analysis
“1,1’-(1,2-Ethanediyl)bis[1-methyl-silane]” is used in the synthesis of cobalt or iron organosilicon ceramic precursors . The exact chemical reactions involving this compound are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Ceramic Precursors
“2,5-disilahexane” has been used in reactions with cobalt or iron carbonyl to prepare organosilicon ceramic precursors. These precursors are valuable for creating mixed Si/C/M/O ceramics, which have applications in high-temperature structural components and electronic devices due to their thermal stability and electrical properties .
Propiedades
InChI |
InChI=1S/C4H10Si2/c1-5-3-4-6-2/h3-4H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAUGYMORQSGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]CC[Si]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] | |
CAS RN |
4405-22-5 |
Source


|
| Record name | 1,4-Dimethylsilylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Upon heating 2,5-disilahexane to 1000°C under argon, a multiphase ceramic material is formed. This process involves several steps:
- Initial Cross-linking (120°C): Remaining Si-H bonds in the molecule react, leading to the formation of a cross-linked network. []
- Ligand Transformation (120-300°C): Reactions involving the elimination or incorporation of CO ligands occur, often incorporating oxygen and carbon into the structure. []
- Mineralization (>300°C): Hydrogen and methane are released as the organic components of the precursor decompose, leading to the formation of an inorganic network. []
- High-Temperature Phase Formation (1000°C): At this temperature, metal-rich nodules embedded within a matrix are observed. X-ray analysis reveals the presence of Co₂Si within this structure. []
- Carbothermal Reduction (1000-1400°C): Further heating triggers the release of CO, accompanied by the formation of SiO₂, SiC, and CoSi phases. []
A: When 2,5-disilahexane reacts with cobalt carbonyl (Co₂(CO)₈), it forms organosilicon cobalt precursors. These precursors, upon pyrolysis under argon, yield unique ceramic materials. [, ] The cobalt plays a crucial role in directing the phase formation and microstructure of the resulting ceramic. For instance, Co₂Si is detected in the material pyrolyzed at 1000°C, and further heating leads to the formation of CoSi alongside SiC and SiO₂. [] This demonstrates the significant impact of transition metals on the thermal conversion process and final material properties.
ANone: Characterizing the complex structures formed during the pyrolysis of 2,5-disilahexane requires a combination of techniques:
- NMR and IR Spectroscopy: These methods are crucial in the initial stages to analyze the structure of the organosilicon precursors before pyrolysis. They provide information about the presence of specific chemical bonds and functional groups. []
- X-ray Diffraction: This technique identifies the crystalline phases present in the final ceramic material, such as Co₂Si, SiC, and SiO₂. [, ]
- Raman Spectroscopy: This method complements X-ray diffraction by providing information about the presence of amorphous phases, which may not be detectable by X-ray diffraction. []
- Transmission Electron Microscopy (TEM): TEM offers insights into the morphology and microstructure of the ceramic, revealing features like metal-rich nodules embedded in the matrix. []
- Magnetic Susceptibility Measurements: This technique helps to characterize the magnetic properties of the ceramic materials, which can be influenced by the presence and distribution of metal particles. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


